Orantinib

Catalog No.
S548007
CAS No.
252916-29-3
M.F
C18H18N2O3
M. Wt
310.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Orantinib

CAS Number

252916-29-3

Product Name

Orantinib

IUPAC Name

3-[2,4-dimethyl-5-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid

Molecular Formula

C18H18N2O3

Molecular Weight

310.3 g/mol

InChI

InChI=1S/C18H18N2O3/c1-10-12(7-8-17(21)22)11(2)19-16(10)9-14-13-5-3-4-6-15(13)20-18(14)23/h3-6,9,19H,7-8H2,1-2H3,(H,20,23)(H,21,22)/b14-9-

InChI Key

NHFDRBXTEDBWCZ-ZROIWOOFSA-N

SMILES

CC1=C(NC(=C1CCC(=O)O)C)C=C2C3=CC=CC=C3NC2=O

Solubility

Soluble in DMSO, not in water

Synonyms

(Z)-3-(2,4-dimethyl-5-(2-oxo-1,2-dihydro-indol-3-ylidenemethyl)-1H-pyrrol-3-yl)-propionic acid, (Z)-3-(2,4-dimethyl-5-(2-oxo-1,2-dihydro-indol-3-ylidenemethyl)-1H-pyrrol-3-yl)propionic acid, orantinib, SU 6668, SU006668, SU6668

Canonical SMILES

CC1=C(NC(=C1CCC(=O)O)C)C=C2C3=CC=CC=C3NC2=O

Isomeric SMILES

CC1=C(NC(=C1CCC(=O)O)C)/C=C\2/C3=CC=CC=C3NC2=O

Description

The exact mass of the compound Orantinib is 482.19541 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 702827. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrroles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Orantinib, also known as SU6668, is a small molecule inhibitor that targets multiple tyrosine kinases (TKIs) []. TKIs are enzymes involved in cell signaling pathways that play a crucial role in various cellular processes, including cell growth, survival, and angiogenesis (blood vessel formation) []. Due to its ability to inhibit these pathways, Orantinib has been investigated in scientific research for its potential applications in cancer treatment.

Anti-angiogenic effects

One of the primary areas of research for Orantinib is its anti-angiogenic properties. Angiogenesis is a vital process for tumor growth and metastasis (spread) as it allows tumors to develop their own blood supply. Orantinib targets vascular endothelial growth factor receptors (VEGFRs), key players in angiogenesis, thereby potentially starving tumors of the oxygen and nutrients they need to thrive []. Studies have explored Orantinib's efficacy in combination with other therapies to target both tumor cells and their blood supply [].

Targeting specific cancers

Scientific research has focused on evaluating Orantinib's effectiveness against various cancers. Some studies have investigated its potential for cancers like hepatocellular carcinoma (HCC) and renal cell carcinoma (RCC) [, ]. These studies aimed to assess Orantinib's ability to inhibit tumor growth and improve patient outcomes. However, further research is needed to determine its definitive role in cancer treatment regimens.

Investigating mechanisms of resistance

Another area of scientific exploration is understanding how cancer cells develop resistance to Orantinib. Researchers are investigating the molecular mechanisms behind resistance to develop strategies to overcome it and improve treatment efficacy []. This research is crucial for ensuring the long-term effectiveness of Orantinib and other TKI therapies.

Orantinib is an investigational small molecule classified as a receptor tyrosine kinase inhibitor. Originally developed by SUGEN (now part of Pfizer), it is designed to target multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor 2, platelet-derived growth factor receptor, and fibroblast growth factor receptors. Its chemical formula is C18H18N2O3C_{18}H_{18}N_{2}O_{3}, with a molecular weight of approximately 310.35 g/mol .

Orantinib acts as a multi-targeted RTKI. It binds to and inhibits the activity of several receptor tyrosine kinases (RTKs), including:

  • Vascular endothelial growth factor receptor 2 (VEGFR2) [].
  • Platelet-derived growth factor receptor beta (PDGFRβ) [].
  • Fibroblast growth factor receptor 1 (FGFR1) [].
  • Stem cell factor receptor (c-Kit) [].

By inhibiting these RTKs, Orantinib disrupts various cellular processes crucial for tumor growth and survival, including angiogenesis (blood vessel formation), cell proliferation, and migration [].

Orantinib functions primarily through its ability to bind and inhibit the autophosphorylation of various receptor tyrosine kinases. This inhibition disrupts downstream signaling pathways critical for cellular proliferation and survival in cancerous cells. The compound's mechanism involves competitive inhibition at the ATP-binding site of these kinases, effectively blocking their activity and preventing tumor growth .

Orantinib has demonstrated significant biological activity against various cancer cell lines, including those from lung, breast, kidney, gastric, and prostate cancers. In vitro studies indicate that it can induce apoptosis and cell cycle arrest in cancer cells by interfering with critical signaling pathways such as the phosphoinositide 3-kinase/AKT pathway and the mitogen-activated protein kinase pathway . Notably, it has shown promise in targeting solid tumors resistant to conventional therapies.

The synthesis of Orantinib involves several steps, typically starting with the formation of indole derivatives followed by various coupling reactions to introduce functional groups that enhance its biological activity. One common synthetic route includes the reaction of specific indole derivatives with acylating agents under controlled conditions to yield the final product . The synthesis may also utilize different solvents and reagents to optimize yield and purity.

Orantinib has been primarily investigated for its potential use in treating various types of cancer. Clinical trials have explored its efficacy in patients with lung cancer, breast cancer, kidney cancer, gastric cancer, and prostate cancer. Although some trials have been discontinued due to adverse effects or lack of efficacy, ongoing research continues to evaluate its therapeutic potential .

Interaction studies have revealed that Orantinib can affect multiple signaling pathways beyond just receptor tyrosine kinases. It has been shown to interact with proteins involved in microtubule dynamics and apoptosis regulation. Specifically, it phosphorylates proteins such as p53/TP53, influencing cell cycle progression and apoptosis . These interactions highlight its multifaceted role in cancer biology.

Orantinib shares structural similarities with several other compounds in the realm of receptor tyrosine kinase inhibitors. Below is a comparison of Orantinib with similar compounds:

Compound NameChemical FormulaMechanism of ActionUnique Features
OrantinibC18H18N2O3C_{18}H_{18}N_{2}O_{3}Receptor tyrosine kinase inhibitorBroad-spectrum activity against multiple receptors
SU6668C18H18N2O3C_{18}H_{18}N_{2}O_{3}Inhibits vascular endothelial growth factor receptorDiscontinued for severe adverse reactions
SorafenibC21H16ClF4N4O3C_{21}H_{16}ClF_{4}N_{4}O_{3}Multi-kinase inhibitorApproved for renal cell carcinoma and hepatocellular carcinoma
LapatinibC_{29}H_{26ClN_{3}ODual EGFR/HER2 inhibitorSpecific targeting of HER2-positive breast cancer
RegorafenibC_{21}H_{22}ClF_{2}N_{3}O_{4}Multi-kinase inhibitorApproved for gastrointestinal stromal tumors

Uniqueness: Orantinib is notable for its broad-spectrum activity against various receptor tyrosine kinases compared to other inhibitors that may target specific pathways or receptors. This characteristic may provide a therapeutic advantage in treating heterogeneous tumors that exhibit multiple signaling pathway activations.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

310.13174244 g/mol

Monoisotopic Mass

310.13174244 g/mol

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9RL37ZZ665

Pharmacology

Orantinib is an orally bioavailable receptor tyrosine kinase inhibitor. SU6668 binds to and inhibits the autophosphorylation of vascular endothelial growth factor receptor 2 (VEGFR2), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR), thereby inhibiting angiogenesis and cell proliferation. SU6668 also inhibits the phosphorylation of the stem cell factor receptor tyrosine kinase c-kit, often expressed in acute myelogenous leukemia cells. (NCI04)

MeSH Pharmacological Classification

Protein Kinase Inhibitors

Other CAS

252916-29-3

Metabolism Metabolites

TSU-68 has known human metabolites that include TSU-68 metabolite 2, TSU-68 metabolite 3, and TSU-68 metabolite 1.

Wikipedia

Orantinib

Dates

Modify: 2023-08-15

Explore Compound Types